molecular formula C14H13ClN4O B2440430 3-(4-chlorophenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole CAS No. 1351355-23-1

3-(4-chlorophenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Cat. No.: B2440430
CAS No.: 1351355-23-1
M. Wt: 288.74
InChI Key: YYAQVDQHWXBSIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a nitrile and an oxidizing agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur, potentially affecting the oxadiazole ring.

    Substitution: Substitution reactions, especially electrophilic aromatic substitution, can occur on the chlorophenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced products.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-chlorophenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, compounds with oxadiazole rings are often investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, such compounds may be explored for their potential as therapeutic agents, particularly in the treatment of diseases where oxidative stress or microbial infection is a factor.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole would depend on its specific application. For example, if it is used as an antimicrobial agent, it might disrupt microbial cell membranes or interfere with essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
  • 3-(4-bromophenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(5-propan-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O/c1-8(2)11-7-12(18-17-11)14-16-13(19-20-14)9-3-5-10(15)6-4-9/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAQVDQHWXBSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.